Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
The synthesis of tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-chloro-5-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets, including enzymes and receptors.
Industrial Applications: It is employed as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors, including serotonin and dopamine receptors, which are involved in neurotransmission. The compound’s effects are mediated through these interactions, leading to potential therapeutic outcomes .
Comparison with Similar Compounds
Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
These compounds share a similar piperazine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C15H20ClFN2O2 |
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Molecular Weight |
314.78 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-11(17)4-5-12(13)16/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
JFGHIRKZBZONTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
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